SW620 Human Colon Cancer Cell Growth Inhibition: Questin Exhibits 6.8-Fold Greater Potency than Emodin
In a direct head-to-head comparison within the same study, questin inhibited the growth of SW620 human colon cancer cells with a GI₅₀ value of 0.9 µg mL⁻¹, whereas emodin exhibited a GI₅₀ of 6.1 µg mL⁻¹ under identical assay conditions [1].
| Evidence Dimension | Growth inhibition (GI₅₀) of SW620 human colon cancer cells |
|---|---|
| Target Compound Data | Questin GI₅₀ = 0.9 µg mL⁻¹ |
| Comparator Or Baseline | Emodin GI₅₀ = 6.1 µg mL⁻¹ |
| Quantified Difference | Questin is 6.8-fold more potent than emodin |
| Conditions | SW620 human colon cancer cell line; GI₅₀ assay; both compounds tested in parallel within the same experimental series |
Why This Matters
This 6.8-fold potency advantage supports questin as the preferred anthraquinone for colon cancer cell-based assays where maximizing growth inhibition at lower concentrations is critical.
- [1] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
